Trifluridine

描述

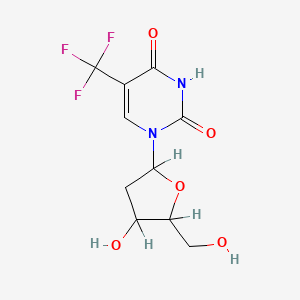

Trifluorothymidine is a fluorinated pyrimidine nucleoside that is structurally related to thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2. Trifluorothymidine is also used in combination with other compounds for the treatment of certain types of metastatic cancers .

作用机制

三氟胸腺嘧啶通过在复制过程中掺入 DNA 来发挥作用。添加到尿嘧啶部分的三氟甲基阻止了碱基配对,从而干扰了病毒 DNA 的复制。这种机制对单纯疱疹病毒特别有效。 在癌症治疗中,三氟胸腺嘧啶抑制胸苷酸合成酶,导致 DNA 合成抑制,并诱导癌细胞凋亡 .

类似化合物:

碘脱氧尿苷: 另一种用作抗病毒剂的胸腺嘧啶类似物。

氟尿嘧啶: 一种用于癌症治疗的嘧啶类似物。

阿糖胞苷: 一种用于化疗的核苷类似物。

比较: 三氟胸腺嘧啶由于其三氟甲基而独一无二,这增强了其抗病毒和抗癌特性。与碘脱氧尿苷相比,三氟胸腺嘧啶具有更广泛的活性谱,并且在某些应用中更有效。 氟尿嘧啶和阿糖胞苷虽然也用于癌症治疗,但其作用机制不同,用于治疗不同类型的癌症 .

生化分析

Biochemical Properties

Trifluridine acts as a thymidine-based nucleoside metabolic inhibitor that gets incorporated into DNA of cancer cells following cell uptake to aberrate DNA function during cell replication . This incorporation into the DNA of cancer cells is the primary mechanism of action of this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the treatment of metastatic colorectal cancer (mCRC), where it improved progression-free and overall survival of patients . It has also been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct incorporation into the DNA of cancer cells . This incorporation disrupts the normal function of the DNA during cell replication, leading to cell death . This mechanism of action is what makes this compound an effective treatment for certain types of cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the treatment of mCRC, this compound was associated with prolonged survival and delayed progression . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in nucleoside metabolic pathways. It acts as a thymidine-based nucleoside metabolic inhibitor, disrupting the normal function of DNA during cell replication

Subcellular Localization

The subcellular localization of this compound is likely within the nucleus of cells, given its mechanism of action involves incorporation into DNA

准备方法

合成路线和反应条件: 三氟胸腺嘧啶可以通过多种方法合成。一种常见的方法涉及胸腺嘧啶的三氟甲基化。该过程通常包括以下步骤:

酯化: 胸腺嘧啶被酯化形成胸腺嘧啶酯。

卤化: 然后对酯进行卤化,引入卤素原子。

还原: 卤代酯被还原形成羟基。

三氟甲基化: 最后,羟基被三氟甲基化以生成三氟胸腺嘧啶.

工业生产方法: 三氟胸腺嘧啶的工业生产通常涉及使用先进的催化工艺和优化的反应条件,以确保高产率和纯度。 这些方法可能包括使用固定化酶和不需要氯仿或过渡金属的绿色糖基化条件 .

化学反应分析

反应类型: 三氟胸腺嘧啶会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将不同的取代基引入分子中。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应可能涉及卤素和三氟甲基化剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而取代可以将不同的官能团引入分子中 .

科学研究应用

三氟胸腺嘧啶具有广泛的科学研究应用,包括:

化学: 它被用作各种化学反应和合成过程中的试剂。

生物学: 三氟胸腺嘧啶用于涉及 DNA 复制和修复的研究。

医学: 它被用作抗病毒剂,用于治疗单纯疱疹病毒感染,以及作为化疗药物治疗转移性癌症的组成部分。

相似化合物的比较

Idoxuridine: Another thymidine analog used as an antiviral agent.

Fluorouracil: A pyrimidine analog used in cancer treatment.

Cytarabine: A nucleoside analog used in chemotherapy.

Comparison: Trifluorothymidine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. Compared to idoxuridine, trifluorothymidine has a broader spectrum of activity and is more effective in certain applications. Fluorouracil and cytarabine, while also used in cancer treatment, have different mechanisms of action and are used for different types of cancers .

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046602 | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |

| Record name | SID8139891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells., Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known, The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis., Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia. | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

70-00-8 | |

| Record name | Trifluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluridine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMW9V5RW38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-189, 186-189 °C, 186 - 189 °C | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trifluorothymidine exert its antiviral activity?

A1: Trifluorothymidine acts as a nucleoside analog, interfering with viral DNA synthesis. It is first phosphorylated by viral or cellular thymidine kinases to its monophosphate form. Subsequent phosphorylation steps lead to the formation of trifluorothymidine triphosphate (TFTTP). TFTTP competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase. Once incorporated, TFTTP inhibits further DNA elongation, effectively halting viral replication [, , ].

Q2: What is the role of thymidine kinase in trifluorothymidine's mechanism?

A3: Thymidine kinase (TK) is essential for the initial phosphorylation of trifluorothymidine, which is a crucial step for its activation. Viruses like herpes simplex virus encode their own TK, which shows higher affinity for trifluorothymidine compared to cellular TK, contributing to its selective toxicity against infected cells [, , ].

Q3: What is the molecular formula and weight of trifluorothymidine?

A3: The molecular formula of trifluorothymidine is C10H11F3N2O5, and its molecular weight is 296.19 g/mol.

Q4: What is known about the stability of trifluorothymidine formulations?

A6: Trifluorothymidine is formulated as an ophthalmic solution with a pH range of 5.5 to 6.0 and an osmolality of approximately 283 mOsm. The formulation includes acetic acid and sodium acetate as buffers, sodium chloride, and thimerosal (0.001%) as a preservative []. Specific stability data under various conditions are not provided in the research papers.

Q5: What is the half-life of trifluorothymidine in the vitreous humor?

A7: Following intravitreal injection in rabbits, trifluorothymidine exhibits a half-life of 3.15 hours in the vitreous humor. The vitreous concentration remains above the ID50 for cytomegalovirus for approximately 30 hours [].

Q6: How does the co-administration of a thymidine phosphorylase inhibitor impact trifluorothymidine's pharmacokinetics?

A8: Co-administration of a thymidine phosphorylase inhibitor, like in the case of TAS-102 (a combination of trifluorothymidine and a thymidine phosphorylase inhibitor), leads to a species-dependent enhancement of trifluorothymidine's bioavailability. This effect is more pronounced in monkeys where thymidine phosphorylase is the dominant enzyme for trifluorothymidine metabolism compared to rats, where uridine phosphorylase plays a significant role [].

Q7: How effective is trifluorothymidine in treating herpetic keratitis?

A9: Numerous studies have demonstrated the efficacy of trifluorothymidine in treating herpetic keratitis. It shows comparable or even superior efficacy to other antiviral agents like idoxuridine, acyclovir, and vidarabine in various clinical trials [, , , , , ].

Q8: Can trifluorothymidine be used to treat acyclovir-resistant herpes simplex virus infections?

A10: Yes, trifluorothymidine has shown effectiveness in treating acyclovir-resistant herpes simplex virus infections, especially in cases where resistance arises from mutations in the viral thymidine kinase gene [].

Q9: What are the potential side effects of trifluorothymidine ophthalmic solution?

A11: While generally well-tolerated, topical trifluorothymidine can cause transient ocular irritation, stinging, and superficial punctate keratitis in some patients [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。